Fluclotizolam

概要

説明

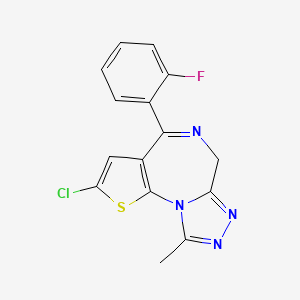

フルクロチゾラムは、1979年に初めて合成されたチエノトリアゾロジアゼピン誘導体です。これは新規ベンゾジアゼピンに分類され、つまり中枢神経抑制薬です。 市販されたことはありませんが、デザイナードラッグとして販売されており、2017年に初めて明確に特定されました .

準備方法

フルクロチゾラムの合成は1970年代に遡ります。合成経路には、チエノトリアゾロジアゼピンコア構造の形成が含まれます。反応条件や工業的生産方法の具体的な詳細は、一般には公表されていません。 合成には、最終生成物を形成するために環状化される中間体の形成を含む、複数の段階が含まれることは知られています .

3. 化学反応解析

フルクロチゾラムは、他のベンゾジアゼピンと同様に、さまざまな化学反応を受ける可能性があります。

酸化: この反応は特定の条件下で起こり、酸化誘導体の形成につながります。

還元: フルクロチゾラムは、異なる還元生成物を形成するために還元することができます。

置換: この反応は、1つの官能基を別の官能基に置き換えることを伴い、さまざまな置換誘導体の形成につながる可能性があります。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成された主要な生成物は、使用された特定の反応条件と試薬によって異なります .

4. 科学研究への応用

フルクロチゾラムは、主に中枢神経抑制薬としての薬理学的特性という観点から研究されています。これは、ベンゾジアゼピンの主要な標的であるGABA_A受容体に対する新規ベンゾジアゼピンの影響を理解するための研究で使用されてきました。 さらに、フォレンジック毒物学において、新しい精神活性物質を特定および特徴付けるために使用されてきました .

化学反応の分析

Core Chemical Reactions

Fluclotizolam undergoes three primary reaction types, consistent with its benzodiazepine backbone and substituents:

Oxidation

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or cytochrome P450 enzymes (CYP3A4/5) in biological systems .

-

Products : Oxidized derivatives include hydroxylated metabolites (e.g., 3-hydroxy-fluclotizolam) and N-oxide intermediates .

-

Conditions : Occurs under acidic or enzymatic conditions, with oxidation at the diazepine ring or methyl substituent.

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Products : Reduced forms include dihydrothis compound, characterized by saturation of the diazepine ring.

-

Applications : Used in forensic analysis to identify degradation products in biological samples .

Substitution

-

Reagents : Nucleophiles (e.g., amines, thiols) under basic conditions.

-

Products : Chlorine substituent at position 2 is replaced, yielding analogs like deschloro-fluclotizolam .

-

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing fluorine and triazole groups.

Metabolic Pathways

This compound is extensively metabolized in hepatic systems, with key pathways identified:

| Phase | Reaction Type | Enzymes Involved | Major Metabolites |

|---|---|---|---|

| I | Hydroxylation | CYP3A4, CYP3A5 | 3-Hydroxy-fluclotizolam |

| I | N-Demethylation | CYP3A4 | Northis compound |

| II | Glucuronidation | UGT1A4, UGT2B7 | Glucuronide conjugates |

-

Key Findings :

Binding Affinity and Pharmacological Relevance

QSAR modeling predicts this compound’s GABA<sub>A</sub> receptor binding affinity exceeds traditional benzodiazepines:

| Compound | Binding Affinity (log 1/c) |

|---|---|

| This compound | 9.16 |

| Flualprazolam | 9.00 |

| Etizolam | 7.89 |

Synthetic and Degradation Chemistry

-

Synthesis : Developed in 1979 via multistep cyclization of thienotriazole intermediates, though exact protocols remain proprietary .

-

Stability : Degrades under UV light or alkaline conditions, forming chlorofluorophenyl byproducts .

Analytical Detection Methods

科学的研究の応用

Pharmacological Properties

Fluclotizolam acts primarily as a positive allosteric modulator at the GABA_A receptor, enhancing the inhibitory effects of GABA. This mechanism leads to various physiological effects including:

- Anxiolytic : Reduces anxiety levels.

- Sedative : Induces sleepiness and relaxation.

- Muscle Relaxant : Alleviates muscle tension.

- Anticonvulsant : Prevents seizures.

The compound's binding affinity to GABA receptors is crucial in determining its potency and efficacy. Recent studies have shown that this compound possesses a blood-to-plasma ratio comparable to other potent benzodiazepines, indicating significant bioavailability and potential for accumulation in the body .

Binding Affinity and Pharmacodynamics

Research utilizing quantitative structure–activity relationship (QSAR) modeling has predicted that this compound exhibits high binding affinity to the GABA_A receptor. This predictive modeling is essential for understanding the pharmacodynamics of designer benzodiazepines and assessing their potential risks .

Toxicology and Public Health Risks

This compound has been implicated in various adverse events, particularly in forensic toxicology. Its detection in clinical settings often correlates with severe side effects such as respiratory depression and coma. A comprehensive review highlighted that designer benzodiazepines, including this compound, are increasingly associated with public health risks due to their illicit use .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Studies indicate that certain benzodiazepines have shown efficacy against cancer cell lines, although more research is needed to establish this compound's specific mechanisms and effectiveness in this area .

Data Table: Summary of Research Findings on this compound

作用機序

フルクロチゾラムは、脳内の主要な抑制性神経伝達物質受容体であるGABA_A受容体に結合することによって作用を発揮します。この受容体に結合することで、フルクロチゾラムはGABAの抑制効果を高め、神経の興奮性を低下させます。 これは、ベンゾジアゼピンに一般的に関連する鎮静、抗不安、抗痙攣効果をもたらします .

類似化合物との比較

フルクロチゾラムは、エチゾラム、フルアルプラゾラム、フルブロマゾラムなどの他のチエノトリアゾロジアゼピンと構造的に類似しています。 これらの化合物と比較して、フルクロチゾラムはエチゾラムよりも2〜3倍強力であると報告されています 。フルオロフェニル基の存在など、フルクロチゾラムの独特の構造的特徴は、その独特の薬理学的プロファイルに貢献しています。

類似化合物

- エチゾラム

- フルアルプラゾラム

- フルブロマゾラム

- クロチゾラム

- デスクロロクロチゾラム

生物活性

Fluclotizolam is a novel psychoactive substance belonging to the class of designer benzodiazepines. It has garnered attention for its pharmacological properties and potential risks associated with its use. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, binding affinities, case studies, and relevant research findings.

This compound acts primarily as a positive allosteric modulator at the GABA receptor. Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition. This results in various physiological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The binding affinity of this compound to GABA receptors is a critical factor in determining its potency and efficacy.

Binding Affinity

Recent studies have utilized quantitative structure–activity relationship (QSAR) modeling to predict the binding affinities of this compound and other designer benzodiazepines. The predicted binding affinities for this compound are notably high compared to traditional benzodiazepines, indicating a potential for increased potency and risk for adverse effects.

| Compound | Predicted Binding Affinity (log 1/c) |

|---|---|

| This compound | 9.16 |

| Diclazepam | 8.45 |

| Etizolam | 7.89 |

| Flualprazolam | 9.00 |

Case Study 1: Acute Toxicity

In a reported case from Poland, a 27-year-old male was found comatose with confirmed this compound presence in toxicological analysis. The patient exhibited severe central nervous system depression, requiring intensive care management. Following administration of flumazenil, an antagonist for benzodiazepines, the patient showed improvement but remained hospitalized for an extended period due to complications related to brain hypoxia and respiratory failure .

Case Study 2: Polydrug Involvement

Another case from Sweden highlighted the prevalence of this compound in polydrug intoxication scenarios. In this instance, multiple patients presented with symptoms such as drowsiness and disorientation after using this compound alongside other substances. The presence of this compound was confirmed in urine tests, emphasizing its role in exacerbating the toxicity associated with other central nervous system depressants .

Research Findings

Research has indicated that this compound's blood-to-plasma ratio is comparable to other potent benzodiazepines, suggesting significant bioavailability and potential for accumulation in the body. Studies have shown that designer benzodiazepines like this compound are increasingly detected in clinical settings, often associated with severe adverse effects including respiratory depression and coma .

特性

IUPAC Name |

4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYRCUZZLRLMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336484 | |

| Record name | Fluclotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54123-15-8 | |

| Record name | Fluclotizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054123158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluclotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCLOTIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Y7GEG8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。